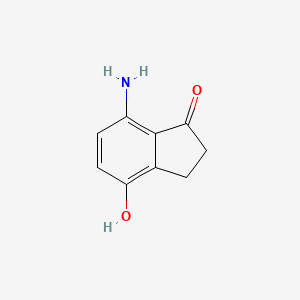

7-Amino-4-hydroxyindanone

Description

Structure

3D Structure

Properties

IUPAC Name |

7-amino-4-hydroxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c10-6-2-4-7(11)5-1-3-8(12)9(5)6/h2,4,11H,1,3,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDSBWQDVDJGDOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C(C=CC(=C21)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies

Electrophilic Aromatic Substitution Reactions on the Indanone Ring

The benzene (B151609) ring of 7-Amino-4-hydroxyindanone is highly activated towards electrophilic aromatic substitution due to the presence of the powerful electron-donating amino (-NH₂) and hydroxyl (-OH) groups. libretexts.orgyoutube.com These groups increase the electron density of the ring, making it more susceptible to attack by electrophiles. libretexts.org

The directing effects of these substituents are paramount in determining the regioselectivity of substitution. Both the amino and hydroxyl groups are ortho-, para-directors. libretexts.orgyoutube.com In this specific molecule, the positions ortho and para to the hydroxyl group are C5 and C3 (within the five-membered ring), and to the amino group are C6 and C8 (part of the fused system, not on the benzene ring). The position C6 is ortho to the amino group and meta to the hydroxyl group, while C5 is ortho to the hydroxyl group and meta to the amino group. The synergistic activation from both groups strongly directs incoming electrophiles to positions 5 and 6.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. wikipedia.orgbyjus.comlibretexts.org The specific conditions for these reactions would need to be carefully controlled to avoid side reactions, such as oxidation of the electron-rich ring.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃/H₂SO₄ | 7-Amino-4-hydroxy-6-nitroindanone and/or 7-Amino-4-hydroxy-5-nitroindanone |

| Halogenation | Br₂/FeBr₃ | 7-Amino-6-bromo-4-hydroxyindanone and/or 7-Amino-5-bromo-4-hydroxyindanone |

| Sulfonation | Fuming H₂SO₄ | This compound-6-sulfonic acid and/or this compound-5-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 7-Amino-6-acyl-4-hydroxyindanone and/or 7-Amino-5-acyl-4-hydroxyindanone |

Nucleophilic Reactions Involving Carbonyl and Hydroxyl Groups

The carbonyl group at C1 of the indanone ring is a key site for nucleophilic attack. Aldehydes and ketones readily undergo nucleophilic addition reactions. youtube.comlibretexts.orglibretexts.orgyoutube.com The reactivity of the carbonyl carbon is influenced by the electronic effects of the substituents on the aromatic ring. The electron-donating amino and hydroxyl groups may slightly reduce the electrophilicity of the carbonyl carbon through resonance.

Typical nucleophilic addition reactions include the formation of cyanohydrins, acetals, and the addition of organometallic reagents like Grignard reagents. youtube.com The hydroxyl group at C4 is phenolic and can be deprotonated by a base to form a phenoxide ion. This can then undergo O-alkylation or O-acylation.

Table 2: Examples of Nucleophilic Reactions on this compound

| Reaction Type | Reagent | Functional Group Involved | Product Type |

| Cyanohydrin formation | HCN | Carbonyl | 1-Cyano-1-hydroxy derivative |

| Acetal formation | R'OH, H⁺ | Carbonyl | 1,1-Dialkoxy derivative |

| Grignard reaction | R'MgX | Carbonyl | Tertiary alcohol |

| O-Alkylation | R'X, base | Hydroxyl | 4-Alkoxy derivative |

| O-Acylation | R'COCl, base | Hydroxyl | 4-Acyloxy derivative |

Transformations of the Amino Group

The primary amino group at C7 is a versatile functional handle for a variety of chemical transformations. It can act as a nucleophile and its reactivity is central to many synthetic strategies. nih.gov

One of the most common transformations of aromatic primary amines is diazotization, which involves treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. This intermediate is highly valuable as it can be subsequently replaced by a wide range of nucleophiles in Sandmeyer-type reactions.

The amino group can also undergo acylation to form amides, alkylation to form secondary or tertiary amines, and can be used to form Schiff bases (imines) by condensation with aldehydes or ketones. libretexts.orgnih.gov

Table 3: Key Transformations of the Amino Group

| Reaction | Reagents | Intermediate/Product Type |

| Diazotization | NaNO₂, HCl (aq), 0-5 °C | Diazonium salt |

| Sandmeyer Reaction | CuX (X = Cl, Br, CN) on diazonium salt | 7-Halo or 7-Cyano derivative |

| Schiemann Reaction | HBF₄ on diazonium salt, then heat | 7-Fluoro derivative |

| Acylation | Acyl chloride or anhydride | Amide |

| Reductive Amination | Aldehyde/Ketone, reducing agent | Secondary or tertiary amine |

Oxidative and Reductive Processes

The this compound molecule has several sites susceptible to oxidation and reduction. ucr.edulibretexts.orgyoutube.comyoutube.comorganicchemistrydata.org The electron-rich aromatic ring, particularly with the amino and hydroxyl substituents, is sensitive to oxidation, which can lead to complex product mixtures or polymerization if not controlled.

The carbonyl group can be reduced to a secondary alcohol using various reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.com The resulting 1-hydroxyindane derivative can be further subjected to other reactions.

Oxidation of the indanone system can be more complex. Strong oxidizing agents might cleave the ring. However, selective oxidation of the benzylic methylene (B1212753) group (C2) adjacent to the carbonyl is a known reaction for some indanones. The Baeyer-Villiger oxidation, which converts a ketone to an ester, is also a possibility. wiley-vch.de

Table 4: Common Oxidative and Reductive Transformations

| Transformation | Reagent(s) | Product Type |

| Reduction of Carbonyl | NaBH₄ or LiAlH₄ | 7-Amino-1,4-dihydroxyindane |

| Baeyer-Villiger Oxidation | Peroxy acid (e.g., m-CPBA) | Lactone |

| Oxidation of Benzylic Position | SeO₂ or other specific oxidants | 7-Amino-2,4-dihydroxyindenone |

Rearrangement Reactions

Indanone derivatives are known to undergo several types of rearrangement reactions, often under acidic conditions or upon formation of specific intermediates. acs.org

The Beckmann rearrangement of the corresponding oxime (formed by reacting the indanone with hydroxylamine) is a well-documented reaction for indanones. nih.govresearchgate.net This reaction converts the oxime into a lactam (a cyclic amide). The regiochemical outcome of the rearrangement depends on the stereochemistry of the oxime and the migrating group.

Ring expansion reactions of indanones to form naphthalene (B1677914) derivatives have also been reported. acs.org These reactions can proceed through various mechanisms, often involving the generation of a carbocation intermediate that triggers the rearrangement. Such transformations can be valuable for accessing different carbocyclic scaffolds.

Table 5: Potential Rearrangement Reactions

| Reaction Name | Starting Material from this compound | Reagents | Product Type |

| Beckmann Rearrangement | Oxime | Acid catalyst (e.g., PPA, H₂SO₄) | Lactam |

| Ring Expansion | Indanone | Various, e.g., via diazoketone | Naphthol derivative |

Structure Activity Relationship Sar Studies of 7 Amino 4 Hydroxyindanone Derivatives in in Vitro Systems

Impact of Substitution Patterns on Molecular Interactions

The biological activity of indanone derivatives is highly dependent on the nature and position of substituent groups on the indanone core and any attached moieties. These substitutions influence the molecule's electronic properties, lipophilicity, and steric profile, which in turn dictate its interaction with biological targets.

The placement of functional groups such as amino and hydroxyl groups on the indanone ring is critical for biological activity. Studies on related flavonoids have shown that the number and position of hydroxyl groups can significantly affect inhibitory activity against enzymes like α-glucosidase by altering hydrogen bonding interactions within the enzyme's binding pocket. nih.gov For instance, dihydroxyl substitutions on the indanone scaffold have been noted as important for selective inhibition of monoamine oxidase B (MAO-B), with a 5-methoxy-6-hydroxy substitution pattern diminishing this activity compared to a dihydroxyl pattern. rsc.org Similarly, in the context of imidazoquinoline analogues, the 4-amino group was found to be essential for Toll-like receptor 7 (TLR7) agonistic activity. nih.gov The specific positioning of these groups influences how the molecule anchors itself within the active site of a target enzyme, thereby affecting its inhibitory potential.

Arylidene indanone (AI) scaffolds, which are synthesized from 1-indanone (B140024) and various benzaldehydes, have been extensively explored for their therapeutic potential. rsc.org The arylidene ring's position relative to the indanone core results in a planar structure that allows for the transmission of electronic effects from substituents on the arylidene ring to the carbonyl group of the indanone. rsc.org This modification significantly impacts the molecule's interaction with various enzymes.

Research into 2-heteroarylidene-1-indanone derivatives has shed light on the structure-activity relationships for MAO-B inhibition. The nature of the heteroaromatic substituent has a clear effect on activity, with the following decreasing order of potency observed: 5-bromo-2-furan > 5-methyl-2-furan > 2-pyridine ≈ 2-thiophene > cyclohexyl > 3-pyridine ≈ 2-furan. nih.govresearchgate.net This indicates that both the type of heterocyclic ring and its substitution pattern are key determinants of inhibitory potential.

Influence of Arylidene Ring Substitution on MAO-B Inhibition

This table summarizes the structure-activity relationships for MAO-B inhibition based on substitutions on the arylidene ring of indanone derivatives. The data highlights how different functional groups on the arylidene moiety affect the inhibitory potency.

| Substituent on Arylidene Ring | Effect on MAO-B Inhibition | Reference |

|---|---|---|

| 5-bromo-2-furan | High Potency | nih.govresearchgate.net |

| 5-methyl-2-furan | Potent | nih.govresearchgate.net |

| 2-pyridine | Moderate Potency | nih.govresearchgate.net |

| 2-thiophene | Moderate Potency | nih.govresearchgate.net |

| Cyclohexyl | Lower Potency | nih.govresearchgate.net |

| 3-pyridine | Least Potent | nih.govresearchgate.net |

| 2-furan | Least Potent | nih.govresearchgate.net |

Enzyme Inhibition Profiling

Derivatives of 7-amino-4-hydroxyindanone and related indanones have been evaluated for their inhibitory effects against several enzymes implicated in neurodegenerative diseases.

Indanone derivatives are recognized for their ability to inhibit cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in Alzheimer's disease management. nih.govnih.gov Inspired by the structures of donepezil (B133215) and rivastigmine, a series of indanone-carbamate hybrids were synthesized and evaluated. researchgate.net The inhibitory potencies (IC₅₀ values) for these compounds ranged from 0.12 to 11.92 μM against AChE and 0.04 to 24.36 μM against BChE. researchgate.net Structure-activity relationship analysis revealed that the type of amine group substituted on the molecule followed a potency order of dimethyl amine > piperidine (B6355638) > morpholine. researchgate.net

Cholinesterase Inhibition by Indanone Derivatives

The following table presents the inhibitory activities of selected indanone derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The IC₅₀ values indicate the concentration of the compound required to inhibit 50% of the enzyme's activity.

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 5c (meta-substituted) | AChE | 0.12 | researchgate.net |

| Compound 7b (para-substituted) | BChE | 0.04 | researchgate.net |

| Compound 4d | AChE | 3.04 | researchgate.net |

| Compound 4b | AChE | 4.64 | researchgate.net |

Dual specificity phosphatases (DUSPs) are a family of enzymes that regulate MAPK signaling pathways and have emerged as therapeutic targets. nih.govnih.gov Arylidene indanone scaffolds have been identified as inhibitors of DUSPs. rsc.org Specifically, the DUSP inhibitor BCI ((E)-2-benzylidene-3-(cyclohexylamino)-2,3-dihydro-1H-inden-1-one) has been shown to diminish the survival of malignant peripheral nerve sheath tumor (MPNST) cell lines through the activation of JNK. nih.govresearchgate.net Studies have demonstrated that DUSP1 and DUSP6 are expressed in NF1-deleted tumors, and their inhibition can reduce tumor cell growth. nih.gov The targeting of DUSP1 and DUSP6 with BCI was found to effectively inhibit MPNST cell growth and promote cell death in vitro. nih.govresearchgate.net

Monoamine oxidase B (MAO-B) is a key enzyme in the catabolism of dopamine (B1211576) and a significant target in the treatment of Parkinson's disease. nih.govuwtsd.ac.uk Indanone derivatives have shown promise as MAO-B inhibitors. nih.gov A series of 2-heteroarylidene-1-indanone derivatives were found to be potent in vitro inhibitors of MAO-B, with IC₅₀ values ranging from 0.0044 to 1.53 μM. nih.govresearchgate.net Further studies on 2-benzylidene-1-indanones revealed that substitution at the C5 and C6 positions with lipophilic groups yielded promising candidates with MAO-B inhibitory potencies (IC₅₀ values) between 276 nM and 1931 nM. nih.gov For example, compound 3f showed high preference for MAO-B over MAO-A. nih.gov

MAO-B Inhibition by Indanone Derivatives

This table details the in vitro inhibitory activity of various indanone derivatives against monoamine oxidase B (MAO-B). The IC₅₀ values represent the concentration of the compound required to achieve 50% inhibition of MAO-B activity.

| Compound | MAO-B IC₅₀ | Selectivity (MAO-A/MAO-B) | Reference |

|---|---|---|---|

| 2-Heteroarylidene-1-indanones | 0.0044 - 1.53 µM | Preferential for MAO-B | nih.govresearchgate.net |

| Compound 3f | 276 nM | > 36 | nih.gov |

| Compound 3e | 232 nM (after preincubation) | Not specified | nih.gov |

| Compound 3d | 541 nM (after preincubation) | Not specified | nih.gov |

| Compound 16a | 7.50 µM | Selective for MAO-B | rsc.org |

Research into Aromatase Inhibition

The enzyme aromatase, a member of the cytochrome P450 superfamily, is a critical target in the development of therapies for hormone-dependent breast cancer due to its role in estrogen biosynthesis. tbzmed.ac.ir Research into the inhibition of this enzyme has explored a variety of steroidal and non-steroidal compounds. While direct studies on this compound are not extensively documented in the available literature, the structure-activity relationships of related indanone and substituted steroidal derivatives provide valuable insights.

For instance, studies on pyridyl-substituted indanones and 2-benzylidene indanone derivatives have demonstrated their potential as aromatase inhibitors. acs.orgresearchgate.net The inhibitory activity of these compounds is often attributed to the interaction of the nitrogen-containing heterocyclic ring with the heme iron of the aromatase active site. Furthermore, research on androstenedione (B190577) analogs, which share a core structural similarity with steroidal aromatase inhibitors, has highlighted the importance of substitutions at the 7-position. For example, 7-substituted 4,6-androstadiene-3,17-diones have been shown to produce dose-dependent inhibition of aromatase activity in JAr human choriocarcinoma cell cultures, with IC50 values ranging from 490 nM to 4.5 microM. nih.gov

Notably, the presence of an amino group has been a feature in potent aromatase inhibitors. A derivative, 7 alpha-(4'-amino)phenylthio-1,4-androstadiene-3,17-dione, exhibited potent inhibition of aromatase activity in JAr cells. nih.gov Similarly, 4-hydroxyandrostenedione is a known steroidal aromatase inhibitor. nih.govnih.gov These findings suggest that the combination of a hydroxyl group and an amino group on a core indanone or related steroidal structure could be a promising direction for the design of novel aromatase inhibitors. The spatial orientation of these substituents appears to be crucial, with the most effective steroidal inhibitors being those where the 7-aryl substituent projects into the 7-alpha position. nih.gov

Cellular Pathway Modulation in Non-Clinical Models

Anti-β-Amyloid Aggregation Studies

Following a comprehensive review of scientific literature, no specific studies detailing the anti-β-amyloid aggregation properties of this compound or its derivatives were identified. Research into the inhibition of β-amyloid aggregation, a key pathological hallmark of Alzheimer's disease, has explored a wide variety of chemical scaffolds. nih.govfrontiersin.org These investigations often utilize in vitro assays, such as the Thioflavin T (ThT) fluorescence assay, to screen for and characterize the activity of potential inhibitory compounds. nih.gov

The general approach in this field involves designing molecules that can interfere with the aggregation process of the amyloid-β peptide. nih.govfrontiersin.org Studies have focused on diverse classes of compounds, including polyphenols, catechols, and various heterocyclic structures, to understand the structural features that confer inhibitory activity. frontiersin.orgnih.gov For instance, research on certain catechol derivatives has shown that the position of hydroxyl groups can be critical for their anti-aggregating efficacy, with ortho- and para-isomers demonstrating activity while meta-isomers are inactive. nih.gov This highlights the importance of specific structural arrangements for interaction with and inhibition of β-amyloid peptide aggregation. However, specific data on the this compound scaffold in this context is not available in the reviewed literature.

Scaffold-Based Exploration of Biological Targets

A thorough search of existing research reveals a lack of studies focused on the scaffold-based exploration of biological targets for this compound. This approach typically involves using a core molecular structure, or scaffold, to design and synthesize a library of related compounds. These libraries are then screened against various biological targets, such as enzymes or receptors, to identify potential therapeutic applications and to understand the structure-activity relationships.

While the indanone core is a feature of various biologically active molecules, and amino and hydroxyl substitutions are common in medicinal chemistry to modulate properties like solubility and target binding, specific research initiating from the this compound scaffold for broad biological target exploration could not be found. Such research would be necessary to systematically identify and validate the biological activities and potential therapeutic uses of derivatives of this specific compound.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations, based on the principles of quantum mechanics, can predict molecular geometry, electronic structure, and other key physicochemical characteristics.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. semanticscholar.org It is widely employed to determine optimized molecular geometry and various electronic properties. researchgate.net For 7-Amino-4-hydroxyindanone, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would be performed to find the most stable conformation of the molecule by minimizing its energy. dergipark.org.tr

These calculations yield precise information on bond lengths, bond angles, and dihedral angles. The electronic properties derived from DFT studies include total energy, dipole moment, and the distribution of electronic charge, which are crucial for understanding the molecule's polarity and reactivity. researchgate.net

Table 1: Representative DFT-Calculated Properties (Note: The following data is illustrative of typical DFT outputs and is not based on published data for this compound.)

| Property | Calculated Value |

| Total Energy | Value in Hartrees |

| Dipole Moment | Value in Debye |

| C=O Bond Length | Value in Å |

| C-N Bond Length | Value in Å |

| O-H Bond Length | Value in Å |

HOMO-LUMO Analysis and Charge Distribution

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. irjweb.com The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a critical parameter for determining molecular reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more reactive. nih.gov

The distribution of these orbitals across the this compound structure indicates the most probable sites for electrophilic and nucleophilic attack. Analysis of the charge distribution, often calculated using methods like Mulliken population analysis, reveals the partial charges on each atom, further clarifying the molecule's reactive centers. irjweb.comnih.gov Typically, the amino group would be an electron-donating region (contributing to HOMO) and the carbonyl group would be an electron-withdrawing region (contributing to LUMO).

Table 2: Frontier Molecular Orbital (FMO) Parameters (Note: The following data is illustrative and not based on published data for this compound.)

| Parameter | Energy (eV) |

| HOMO Energy | Calculated Value |

| LUMO Energy | Calculated Value |

| HOMO-LUMO Gap | Calculated Value |

Molecular Electrostatic Potential Surfaces

A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. researchgate.net The MEP map plots the electrostatic potential onto the electron density surface, using a color spectrum to indicate different potential values. researchgate.net

For this compound, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. These are often found around electronegative atoms like the oxygen of the carbonyl and hydroxyl groups. Regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack, usually found around hydrogen atoms, particularly those of the amino and hydroxyl groups. irjweb.comresearchgate.net The MEP surface provides a comprehensive picture of the molecule's reactive sites and potential for intermolecular interactions, such as hydrogen bonding. researchgate.net

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein. These studies are essential in drug discovery for identifying potential therapeutic targets and understanding binding mechanisms.

Binding Conformations with Target Proteins (e.g., Tubulin Colchicine Binding Site)

Tubulin is a crucial protein involved in cell division, making it a key target for anticancer drugs. mdpi.com The colchicine binding site on tubulin is a well-known target for small molecules that inhibit microtubule polymerization. mdpi.comresearchgate.net

Molecular docking studies can simulate the binding of this compound into the colchicine binding site of tubulin (PDB codes such as 1SA0 can be used as the protein model). researchgate.net The simulation would generate various possible binding conformations, or poses, of the ligand within the active site. The most favorable conformation is typically the one with the lowest binding energy. researchgate.net Analysis of this pose reveals specific amino acid residues in the tubulin pocket that interact with the ligand. For instance, the amino and hydroxyl groups of this compound could form key hydrogen bonds with residues like Cys-241, Thr-179, or Val-181, which are known to be important for binding at the colchicine site. mdpi.com The indanone ring structure itself would likely engage in hydrophobic interactions within the pocket. These detailed interaction models are fundamental for understanding the compound's potential mechanism of action and for guiding the design of more potent analogues.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in drug discovery for predicting the biological activity of chemical compounds based on their molecular structures. For the broader family of indanone derivatives, QSAR models have been developed to elucidate the structural requirements for various biological activities, such as acetylcholinesterase inhibition and antimicrobial effects. These studies typically correlate physicochemical properties and molecular descriptors with the observed biological responses. However, a specific QSAR model for this compound has not been reported in the scientific literature.

Molecular Dynamics Simulations to Elucidate Conformational Dynamics

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with biological targets. Studies on various indanone derivatives have utilized MD simulations to explore their binding modes with proteins and understand the energetic basis of these interactions. Such simulations can reveal key conformational changes that are crucial for a molecule's biological function. Despite the application of these methods to the indanone scaffold, specific molecular dynamics simulations focused on elucidating the conformational dynamics of this compound have not been documented.

Mechanistic Insights from Theoretical Studies of Reaction Pathways

Theoretical studies of reaction pathways, often employing quantum mechanical calculations, are vital for understanding the mechanisms of chemical reactions, including the synthesis of complex molecules. The synthesis of indanones has been a subject of interest, with research exploring various synthetic routes like the Friedel–Crafts acylation and Nazarov cyclization. Theoretical investigations into these reaction mechanisms for substituted indanones can provide valuable insights into regioselectivity and reaction kinetics. However, there is a lack of theoretical studies specifically detailing the reaction pathways involved in the synthesis or chemical transformations of this compound.

Applications in Chemical Biology and Material Science Research

Development as Molecular Probes and Fluorescent Sensors for Research Analytes

There is no available scientific literature that describes the development or use of 7-Amino-4-hydroxyindanone as a molecular probe or fluorescent sensor. The fundamental principles of molecular probes involve a molecule that can signal the presence of a specific analyte or a change in its environment, often through a fluorescent response. This typically requires specific photophysical properties, such as a high quantum yield and sensitivity to the target, which have not been reported for this compound.

Role as Key Intermediates in the Synthesis of Complex Organic Molecules

No documented synthetic routes that utilize this compound as a key intermediate for the synthesis of more complex organic molecules could be identified in the current body of scientific literature. While its structure suggests potential as a building block, there are no published examples of its application in this manner.

Utilization in Scaffold-Based Library Design for Discovery Research

Information regarding the use of this compound as a scaffold in the design and synthesis of compound libraries for discovery research is not present in available scientific databases. Scaffold-based library design involves the systematic derivatization of a core molecular structure to generate a collection of related compounds for biological screening. There is no indication that this compound has been employed for this purpose.

Integration into Novel Organic Functional Materials Research

Research detailing the integration of this compound into novel organic functional materials is not available. The development of such materials often relies on molecules with specific electronic, optical, or self-assembly properties. There are no reports of this compound being investigated for applications in areas such as organic electronics, nonlinear optics, or porous materials.

Analytical Methodologies for Research Characterization of 7 Amino 4 Hydroxyindanone

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of 7-Amino-4-hydroxyindanone, providing detailed information about its atomic and molecular structure through the interaction of electromagnetic radiation with the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy (PMR and CMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both proton (¹H NMR or PMR) and carbon-13 (¹³C NMR or CMR) spectroscopy are vital for the structural elucidation of this compound.

Proton NMR (¹H NMR): In ¹H NMR spectroscopy, the chemical shifts of the protons are influenced by their local electronic environment. oregonstate.edumnstate.edu For this compound, distinct signals are expected for the aromatic protons, the methylene (B1212753) protons of the indanone ring, and the protons of the amino and hydroxyl groups. The aromatic protons would typically appear in the downfield region (δ 6.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. orgchemboulder.com The two methylene groups in the five-membered ring would likely present as two distinct triplets around δ 2.5-3.5 ppm. The chemical shifts of the -NH₂ and -OH protons can vary widely depending on the solvent, concentration, and temperature, and they often appear as broad signals. ucl.ac.uk

Carbon-13 NMR (¹³C NMR): The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the indanone ketone is characteristically found far downfield (δ > 190 ppm). rsc.org The aromatic carbons would produce a series of signals in the δ 110-160 ppm range, with carbons attached to the electron-donating amino and hydroxyl groups appearing more upfield compared to the others. The methylene carbons of the aliphatic portion of the ring would be observed in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on analogous structures and established chemical shift theory.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O | - | ~195-205 |

| Ar-C-OH | - | ~150-160 |

| Ar-C-NH₂ | - | ~140-150 |

| Ar-C | - | ~115-135 |

| Ar-H | ~6.5-7.5 | - |

| -CH₂- (adjacent to C=O) | ~2.8-3.2 | ~30-40 |

| -CH₂- (adjacent to Ar) | ~2.5-2.9 | ~25-35 |

| -NH₂ | Variable (broad) | - |

| -OH | Variable (broad) | - |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups. A strong, sharp absorption peak is anticipated around 1680-1700 cm⁻¹ for the carbonyl (C=O) stretching vibration of the five-membered ring ketone. The O-H stretching of the phenolic hydroxyl group and the N-H stretching of the primary amine would both appear as broad bands in the region of 3200-3600 cm⁻¹. orgchemboulder.com Specifically, primary amines typically show two bands in this region due to symmetric and asymmetric stretching. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching absorptions would appear in the 1450-1600 cm⁻¹ region.

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Phenolic O-H | Stretch, H-bonded | 3200-3500 | Strong, Broad |

| Amine N-H | Stretch | 3300-3500 | Medium, Broad (two bands) |

| Aromatic C-H | Stretch | 3000-3100 | Medium |

| Aliphatic C-H | Stretch | 2850-2960 | Medium |

| Ketone C=O | Stretch | 1680-1700 | Strong |

| Aromatic C=C | Stretch | 1450-1600 | Medium to Weak |

| Amine N-H | Bend | 1580-1650 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems and aromatic rings. nih.gov The UV-Vis spectrum of this compound, with its substituted benzene (B151609) ring fused to a carbonyl-containing ring, is expected to exhibit distinct absorption maxima (λ_max). The presence of the hydroxyl and amino groups, both powerful auxochromes, on the aromatic ring will cause a bathochromic (red) shift to longer wavelengths compared to unsubstituted indanone. np-mrd.orgresearchgate.net One would anticipate strong absorptions corresponding to π→π* transitions of the aromatic system, likely in the range of 250-350 nm. bas.bgnih.gov The n→π* transition of the carbonyl group, which is typically weaker, might be observed as a shoulder on the main absorption bands.

Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition and exact mass of a molecule with high accuracy. hmdb.cathermofisher.com For this compound, HRMS would be used to confirm its molecular formula (C₉H₉NO₂). The technique provides a very precise mass-to-charge ratio (m/z) of the molecular ion, which can be compared to the calculated theoretical mass. mdpi.com Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion. nih.gov The resulting fragmentation pattern provides valuable structural information, as the molecule breaks apart at its weakest bonds, helping to confirm the connectivity of the atoms.

Chromatographic Purity and Characterization Methods

Chromatographic techniques are essential for separating this compound from any impurities or byproducts from its synthesis and for quantifying its purity. High-Performance Liquid Chromatography (HPLC) is the most common method for this purpose. sielc.com

A reversed-phase HPLC (RP-HPLC) method would be suitable for analyzing this compound. researchgate.net In such a setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol. Due to its polar functional groups, this compound would be eluted under these conditions. The mobile phase composition can be optimized (either isocratic or gradient elution) to achieve a good separation with a sharp, symmetrical peak for the target compound. Detection is typically performed using a UV detector set to one of the absorption maxima of the compound. The purity is then determined by the relative area of the main peak compared to any other peaks in the chromatogram.

X-ray Diffraction for Structural Elucidation

For an unambiguous determination of the three-dimensional structure of this compound in its solid state, single-crystal X-ray diffraction is the definitive analytical method. This technique requires growing a suitable single crystal of the compound. The crystal is then bombarded with X-rays, and the resulting diffraction pattern is analyzed. orgchemboulder.com

The analysis of the diffraction data allows for the calculation of the precise location of each atom in the crystal lattice, providing exact bond lengths, bond angles, and torsional angles. This information confirms the connectivity of the atoms, the planarity of the aromatic ring, and the conformation of the five-membered ring. Furthermore, it reveals intermolecular interactions, such as hydrogen bonding involving the amino and hydroxyl groups, which govern the packing of the molecules in the crystal. mdpi.com

Q & A

Q. What are the optimal conditions for synthesizing 7-Amino-4-hydroxyindanone with high purity and yield?

Answer: To optimize synthesis, systematically vary reaction parameters such as catalyst type (e.g., palladium vs. nickel), temperature (50–120°C), and solvent polarity (e.g., DMF vs. ethanol). Monitor intermediates via HPLC or TLC, and validate purity using melting point analysis and -NMR. Compare yields against literature protocols (e.g., reductive amination vs. Friedel-Crafts acylation) . For structural confirmation, cross-reference spectral data with databases like SciFinder or Reaxys to ensure alignment with reported values .

Q. How can researchers validate the identity of this compound using spectroscopic techniques?

Answer: Combine multiple analytical methods:

- Mass Spectrometry (MS): Confirm molecular ion peaks () and fragmentation patterns.

- NMR: Compare - and -NMR chemical shifts to published data (e.g., δ ~6.8 ppm for aromatic protons).

- IR Spectroscopy: Identify key functional groups (e.g., N-H stretch ~3400 cm, C=O stretch ~1650 cm).

Discrepancies in spectral data should prompt re-isolation or computational validation (e.g., DFT calculations) .

Q. What strategies are recommended for isolating this compound from complex reaction mixtures?

Answer: Use gradient elution in column chromatography (silica gel, 60–200 mesh) with solvents like ethyl acetate/hexane. For polar byproducts, switch to reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase. Monitor fractions via UV-Vis at λ ~270 nm (aromatic absorption). Validate purity by ensuring a single spot on TLC ( ~0.3–0.5 in 1:1 EtOAc/hexane) .

Advanced Research Questions

Q. How should researchers address contradictory data in the literature regarding the biological activity of this compound?

Answer:

- Meta-Analysis: Compile studies from SciFinder/Reaxys and categorize results by assay type (e.g., enzyme inhibition vs. cell viability).

- Experimental Replication: Reproduce key assays under standardized conditions (e.g., pH 7.4, 37°C).

- Statistical Analysis: Apply ANOVA or t-tests to assess variability between studies. Report confidence intervals for IC values .

- Mechanistic Studies: Use knock-out models (e.g., CRISPR) to isolate target pathways and reduce confounding factors .

Q. What experimental designs are suitable for probing the redox behavior of this compound in catalytic systems?

Answer:

- Cyclic Voltammetry (CV): Measure oxidation/reduction potentials in aprotic solvents (e.g., DCM) with a Ag/AgCl reference electrode.

- Controlled-Atmosphere Experiments: Compare catalytic efficiency under inert (N) vs. oxidative (O) conditions.

- Kinetic Isotope Effects (KIE): Substitute with to identify rate-determining steps .

- Computational Modeling: Use DFT to map electron density changes during redox transitions .

Q. How can researchers resolve discrepancies between computational predictions and experimental observations of this compound’s stability?

Answer:

- Thermogravimetric Analysis (TGA): Quantify decomposition temperatures under varying humidity levels.

- Accelerated Stability Testing: Expose samples to 40°C/75% RH for 4 weeks and compare to control (25°C).

- Solvent Effects: Test stability in polar (DMSO) vs. nonpolar (toluene) solvents.

- Revise Computational Parameters: Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to better approximate experimental conditions .

Methodological Guidance

Q. Table 1: Key Analytical Techniques for this compound Characterization

| Technique | Application | Critical Parameters |

|---|---|---|

| HPLC-UV/Vis | Purity assessment | Column: C18, λ = 270 nm |

| -NMR | Structural confirmation | Solvent: DMSO-d6, reference: TMS |

| FT-IR | Functional group identification | ATR mode, resolution: 4 cm |

| Cyclic Voltammetry | Redox behavior analysis | Scan rate: 100 mV/s, electrolyte: TBAPF6 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.